m-PEG12-Azid

Übersicht

Beschreibung

M-PEG12-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of m-PEG12-azide involves the use of a convenient, mild click reaction . This method facilitates straightforward NMR-based quantitative end-group analysis . It is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis

The molecular formula of m-PEG12-azide is C25H51N3O12 . It has a molecular weight of 585.7 g/mol . The IUPAC name is 1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane .Chemical Reactions Analysis

M-PEG12-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

M-PEG12-azide has a molecular weight of 585.7 g/mol . It has a topological polar surface area of 125 Ų . It has a rotatable bond count of 36 . The exact mass is 585.34727407 g/mol .Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

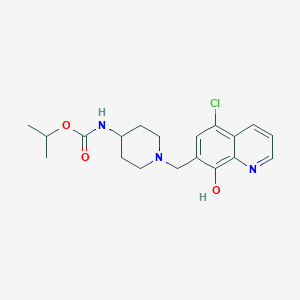

m-PEG12-Azid kann bei der Entwicklung von Arzneimittel-Abgabesystemen verwendet werden. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien {svg_1} {svg_2}, was die Abgabe von hydrophoben Arzneimitteln verbessern kann.

Biokonjugation

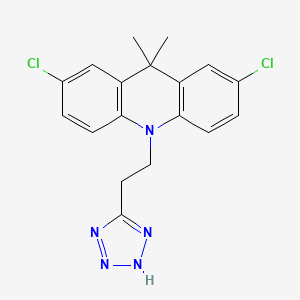

Die Azidgruppe in this compound kann mit Alkinen, BCN, DBCO über Click-Chemie reagieren {svg_3}. Diese Eigenschaft macht es nützlich in der Biokonjugation, einem Prozess, der zwei oder mehr Moleküle miteinander verbindet.

Synthese von PROTACs

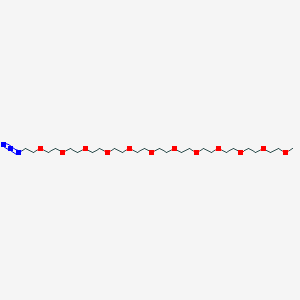

this compound ist ein PEG-basierter PROTAC-Linker {svg_4}. PROTACs (Proteolyse-Targeting-Chimären) sind eine Klasse von Arzneimitteln, die den Abbau spezifischer Proteine induzieren. This compound kann verwendet werden, um die beiden funktionellen Gruppen in einem PROTAC-Molekül zu verbinden.

Wirkmechanismus

Target of Action

The primary target of m-PEG12-azide is any molecule containing Alkyne groups . m-PEG12-azide is a click chemistry reagent, which means it can react with these Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This reaction can also occur with molecules containing DBCO or BCN groups .

Mode of Action

m-PEG12-azide operates by undergoing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the m-PEG12-azide to the target molecule . This process is part of a larger field of chemistry known as “click chemistry”, which focuses on reactions that are high yielding, wide in scope, and easy to perform .

Biochemical Pathways

m-PEG12-azide is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein . The m-PEG12-azide serves as a linker in this process, connecting the E3 ligase ligand to the target protein ligand .

Pharmacokinetics

It is known that the compound is soluble in water, dmso, dcm, and dmf , which suggests it could have good bioavailability

Result of Action

The primary result of m-PEG12-azide’s action is the creation of a PROTAC that can selectively degrade a target protein . This has significant implications in the field of drug development, as it allows for the targeted removal of disease-causing proteins .

Action Environment

The efficacy and stability of m-PEG12-azide can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper, and the reaction rate can be affected by the concentration of copper . Additionally, the solubility of m-PEG12-azide in various solvents suggests that the compound’s action may be influenced by the polarity of its environment

Zukünftige Richtungen

M-PEG12-azide is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . The Azide group enables click chemistry with an alkyne to yield a stable triazole linkage . This property is especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .

Biochemische Analyse

Cellular Effects

The effects of m-PEG12-azide on various types of cells and cellular processes are largely dependent on the specific PROTACs that it helps to form. As a component of PROTACs, m-PEG12-azide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of m-PEG12-azide is primarily through its role as a linker in PROTACs. It enables the binding of two different ligands, one for an E3 ubiquitin ligase and the other for the target protein. This allows the PROTAC to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

The effects of m-PEG12-azide, as part of a PROTAC, can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of m-PEG12-azide vary with different dosages in animal models. These effects are largely dependent on the specific PROTAC that m-PEG12-azide is a part of and the target protein that the PROTAC is designed to degrade .

Metabolic Pathways

m-PEG12-azide is involved in the metabolic pathways of the PROTACs it helps to form. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of m-PEG12-azide within cells and tissues are determined by the properties of the PROTACs it forms. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of m-PEG12-azide is dependent on the specific PROTAC that it is a part of. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVJBKLBTILMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)